molecular formula C8H6N4O3 B6601045 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2059936-33-1

2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B6601045
CAS No.: 2059936-33-1
M. Wt: 206.16 g/mol
InChI Key: DJGZIYRPOPDFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a high-value pyrido[2,3-d]pyrimidine derivative that serves as a versatile scaffold in medicinal chemistry for developing novel multi-target therapeutic agents. This heterocyclic compound is structurally analogous to purines, which allows it to interact with a variety of enzymatic targets. Recent studies highlight its significant potential in oncology research, particularly as a core structure for designing potent kinase inhibitors. Pyrido[2,3-d]pyrimidine derivatives have demonstrated promising efficacy as inhibitors of critical kinases such as EGFR (both wild-type and mutant T790M forms) and PIM-1 kinase, which are hyperactivated in numerous cancers including breast cancer (MCF-7), liver cancer (HepG-2), and non-small-cell lung carcinoma . The mechanism of action for these derivatives often involves inducing cell cycle arrest at the G0/G1 or G1 phases and promoting apoptosis in cancer cells, as evidenced by significant increases in total apoptosis in treated cell lines . Beyond oncology, the pyrido[2,3-d]pyrimidine scaffold shows broad therapeutic potential, with research indicating antibacterial activity against pathogens like E. coli and P. aeruginosa, as well as in silico predictions of strong binding to viral targets such as HCV NS5A and SARS-CoV-2 Mpro . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZIYRPOPDFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

A highly efficient one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives employs 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation. This method achieves cyclization via a domino Knoevenagel-Michael-cyclization sequence, completing reactions in 10–15 minutes with yields exceeding 75%. For 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, the aldehyde component would require substitution with a carboxylate group at the C-6 position.

Key Reaction Parameters

  • Temperature : 120–150°C

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : None required under microwave conditions

Aqueous-Phase Catalytic Synthesis

An alternative approach uses diammonium hydrogen phosphate [(NH₄)₂HPO₄] (10 mol%) in refluxing aqueous ethanol. This eco-friendly method achieves comparable yields (70–82%) to microwave synthesis over 4–6 hours. The carboxylate moiety can be introduced via pre-functionalized aldehydes or post-synthetic oxidation.

Multi-Step Synthesis from 2-Chloropyridine-3-carboxylic Acid

Sequential Functionalization

A four-step route starting from 2-chloropyridine-3-carboxylic acid has been validated for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, adaptable for the target compound:

  • Esterification : Methyl 2-chloropyridine-3-carboxylate formation (H₂SO₄/MeOH, 85% yield)

  • Amination : Nucleophilic substitution with ammonia (NH₃/EtOH, 70°C, 12 hr)

  • Amide Formation : Condensation with amino-acetic acid derivatives

  • Ring Closure : Intramolecular cyclization (POCl₃, 110°C, 6 hr)

Critical Modification : Introducing the C-6 carboxylic acid requires either:

  • Use of pre-carboxylated amines in step 3

  • Post-cyclization oxidation of a methyl group

Industrial Scalability Considerations

Batch processes using continuous flow reactors improve yield (≥90%) and purity (≥98%) for intermediates. Key parameters:

ParameterOptimal ValueEffect on Yield
Residence Time30–45 min+15%
Temperature Gradient25°C → 110°C over 2 hr+22%
Catalyst Loading0.5 mol% Pd(OAc)₂+18%

Post-Synthetic Functionalization Approaches

Protecting Group Strategies

Temporary protection of the amine and ketone groups is critical during oxidation:

Protecting GroupConditionsDeprotection Method
Boc (amine)(Boc)₂O, DMAP, CH₂Cl₂TFA/DCM (1:1), 0°C
Acetal (ketone)Ethylene glycol, p-TsOHHCl (1M), THF/H₂O

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Microwave-Assisted75–8295–98ModerateLow (solvent reuse)
Aqueous Catalytic70–7890–95HighVery Low
Multi-Step Synthesis60–6898–99HighModerate (POCl₃ use)
Post-Synthetic Oxidation80–9285–90LowHigh (toxic oxidants)

Challenges and Optimization Opportunities

  • Regioselectivity Control : Competitive cyclization pathways may form [3,4-d]pyrimidine isomers. DFT calculations suggest:

    • Electron-withdrawing groups at C-6 favor [2,3-d] annulation

    • Steric effects from bulky amines reduce isomerization by 40%

  • Carboxylic Acid Stability : The C-6 carboxyl group undergoes decarboxylation above 150°C. Mitigation strategies include:

    • Low-temperature workup (<50°C)

    • Lyophilization instead of thermal drying

  • Purification Difficulties : High polarity complicates crystallization. Successful approaches:

    • Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN)

    • Ion-exchange chromatography (Dowex 50WX4, NH₄OH eluent)

Recent Advances in Continuous Flow Synthesis

Emerging technologies enable telescoped synthesis of pyrido[2,3-d]pyrimidines:

Modular Reactor Design

  • Module 1 : Aldehyde carboxylation (CO₂, 50 bar, Ru catalyst)

  • Module 2 : Three-component cyclization (residence time 30 min)

  • Module 3 : In-line HPLC purification

Reported Outcomes

  • 92% overall yield

  • 99.5% purity (HPLC)

  • 200 g/hr production capacity

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the 7-oxo group can enhance the compound's potency against cancer cells by promoting apoptosis and inhibiting tumor growth .

Antiviral Properties

The antiviral potential of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has also been investigated. A patent (US9346801B2) describes the synthesis of substituted derivatives that show activity against viral infections, particularly those caused by RNA viruses. These compounds can interfere with viral replication processes .

Case Studies

  • Case Study on Anticancer Activity : In vitro studies showed that a derivative of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This suggests significant anticancer potential and warrants further investigation into its therapeutic efficacy .
  • Case Study on Antiviral Efficacy : A clinical trial assessing the efficacy of a modified pyrido[2,3-d]pyrimidine derivative against influenza virus demonstrated a reduction in viral load and symptom severity among treated patients compared to controls, indicating promising antiviral properties .

Data Tables

Activity TypeTarget OrganismIC50 (µM)Reference
AnticancerMCF-7<10
AntiviralInfluenza VirusNot specified

Mechanism of Action

The mechanism by which 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in anticancer applications, it may induce apoptosis (programmed cell death) in tumor cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound : 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid 2-NH₂, 7-O, 6-COOH Amino, Oxo, Carboxylic acid Intermediate for kinase inhibitors
8-Cyclopentyl-2-(4-methylpiperazinylphenylamino)-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile 8-Cyclopentyl, 2-(4-methylpiperazinylphenylamino), 6-CN Cyano, Cycloalkyl CDK4/ARK5 inhibition (IC₅₀ = 1–10 nM)
8-Ethyl-5-oxo-2-pyrrolidinylpyrido[2,3-d]pyrimidine-6-carboxylic acid (Piromidic acid) 8-Ethyl, 2-pyrrolidinyl Ethyl, Pyrrolidinyl Antibacterial (Gram-negative)
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid 4-Cl, 7-O, 6-COOH Chloro, Oxo Synthetic intermediate
7-Cyclopentyl-2-(5-piperazinylpyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine core, 7-Cyclopentyl Cycloalkyl, Piperazinyl Ribociclib impurity (anticancer)
Key Observations :

Substituent Impact on Bioactivity :

  • The 8-cyclopentyl group in Reddy et al.’s compound enhances selectivity for CDK4/ARK5 kinases by occupying hydrophobic pockets in enzyme active sites .
  • Chloro substituents (e.g., 4-Cl in ) increase electrophilicity, aiding in nucleophilic substitution reactions during synthesis .

Core Heterocycle Modifications :

  • Replacement of the pyrido[2,3-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine (as in Ribociclib derivatives) alters ring planarity and hydrogen-bonding capacity, affecting target binding .

Functional Group Contributions: The carboxylic acid at position 6 (common in all analogs) is critical for solubility and binding to metal ions in enzyme active sites. Cyano groups (e.g., 6-CN in Reddy’s compound) improve membrane permeability and metabolic stability .

Key Findings :
  • Microwave synthesis () reduces reaction times (<1 hour) and improves yields compared to traditional heating .
  • Dess-Martin periodinane () is superior to MnO₂ for oxidizing hydroxymethyl to formyl groups in high-purity intermediates .

Biological Activity

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a member of the pyridopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is C8H6N4O3C_8H_6N_4O_3 with a molecular weight of 206.16 g/mol. The compound features a fused pyridine and pyrimidine ring system that contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₈H₆N₄O₃
Molecular Weight206.16 g/mol
CAS Number2059936-33-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby disrupting enzymatic functions and influencing several biological pathways. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can lead to reduced tumor growth.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : The compound has shown promise as an antitumor agent. Studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activities, making it a candidate for further investigation in the treatment of viral infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyridopyrimidine derivatives against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain modifications to the basic structure significantly improved cytotoxicity:

CompoundIC50 (μM) in A549 CellsIC50 (μM) in H1975 Cells
Base Compound>5015.629 ± 1.03
Modified Compound B80.297 ± 0.024>50

This suggests that structural modifications can enhance therapeutic potential against resistant cancer cell lines .

Study 2: Tyrosine Kinase Inhibition

Another investigation focused on the inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase by derivatives of this compound. The study utilized ELISA assays to quantify inhibition levels:

Compound% Inhibition at 0.1 μM
Compound B985%
Compound B345%

These findings highlight the potential for selective targeting of specific kinases involved in tumorigenesis .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Chloro-to-amino substitution : Reacting 2-chloro-7-oxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives with ammonia or amines under controlled pH (e.g., aqueous NaOH) and temperature (40–60°C) .
  • Coupling reactions : Using 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF) to activate the carboxylic acid group for amide bond formation with amines .
  • Optimization : Adjusting solvent polarity (e.g., methanol/water mixtures), stoichiometric ratios (e.g., 3:1 NaOH:substrate), and reaction time (10–15 minutes for CDI activation) improves yields to >85% .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Chloro substitutionNH₃, NaOH, 50°C, 12 h78%
CDI-mediated couplingCDI (1.2 eq), DMF, 25°C, 2 h91%
PurificationRecrystallization (MeOH/H₂O)95%

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., NH₂ at C2: δ 8.69–8.78 ppm as triplets) and planar pyridopyrimidine backbone .
  • HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted chloro intermediates) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O(keto)–O(carboxylic) distance: 2.65 Å) and torsional angles affecting stability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., kinase inhibition or antimicrobial effects)?

Methodological Answer:

  • Kinase inhibition : CDK4/6 enzymatic assays (IC₅₀ determination) using fluorescence polarization or ADP-Glo™ kits .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on human cell lines (e.g., MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications on target affinity and selectivity?

Methodological Answer:

  • Substituent variation : Replace C2-amino with piperazinyl/pyrrolidinyl groups and test in kinase/antimicrobial assays .
  • Computational docking : Use AutoDock Vina to predict binding poses with CDK4/6 (PDB: 2W99) or bacterial TrmD (PDB: 5T5A) .
  • Key findings : Piperazinyl groups enhance Gram-negative activity (MIC: 0.5 µg/mL vs. P. aeruginosa) but reduce kinase selectivity .

Q. What strategies mitigate poor solubility or stability during formulation development for in vivo studies?

Methodological Answer:

  • Salt formation : Use isethionic acid to generate water-soluble salts (e.g., 87% yield in methanol/water at 30°C) .
  • Co-crystallization : Optimize hydrogen-bond networks via solvent screening (e.g., ethanol/acetone mixtures) .
  • Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability .

Q. How do advanced computational methods (e.g., molecular docking) aid in understanding binding modes with target proteins?

Methodological Answer:

  • Docking protocols : Prepare ligand/protein files with AutoDockTools, run 100 simulations using Lamarckian GA, and validate with RMSD <2.0 Å .
  • Key insights : The C6-carboxylic acid forms critical hydrogen bonds with CDK4’s Lys35, while C7-cyclopentyl enhances hydrophobic pocket interactions .

Q. What methodologies resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Comparative assays : Test identical batches in parallel (e.g., CDK4 inhibition in MCF-7 vs. MDA-MB-231 cells) .
  • Pharmacokinetic studies : Measure plasma half-life (e.g., LC-MS/MS) to correlate in vitro potency with in vivo efficacy .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.